Cas no 4411-89-6 (2-phenyl-2-butenal)

2-phenyl-2-butenal structure
2-phenyl-2-butenal structure
Product Name:2-phenyl-2-butenal
CAS No:4411-89-6
MF:C10H10O
MW:146.185802936554
MDL:MFCD00053158
CID:85029
PubChem ID:6429333
Update Time:2025-04-18

2-phenyl-2-butenal Chemical and Physical Properties

Names and Identifiers

    • 2-phenyl-2-butenal
    • (E)-2-phenylbut-2-enal
    • 2-Phenylcrotonaldehyde
    • FEMA No. 3224
    • EINECS 259-476-5
    • alpha -ethylidene benzene acetaldehyde
    • BENZENEACETALDEHYDE, .ALPHA.-ETHYLIDENE-, (E)-
    • MFCD00053158
    • 2-Phenyl-Crotonaldehyde
    • alpha -ethylidene-phenylacetaldehyde
    • alpha-Ethylidenebenzeneacetaldehyde
    • 2-Phenylbutenal
    • SCHEMBL950633
    • Benzeneacetaldehyde, alpha-ethylidene-, (E)-
    • alpha -ethylidenbenzeneacetaldehyde
    • 2-Phenyl-2-buten-1-al
    • Phenylcrotonaldehyd
    • FEMA 3224
    • BENZENEACETALDEHYDE, .ALPHA.-ETHYLIDENE-, (.ALPHA.E)-
    • NS00049278
    • a-Ethylidenebenzeneacetaldehyde, 9CI
    • 55088-52-3
    • Crotonaldehyde, 2-phenyl-
    • (2E)-2-phenylbut-2-enal
    • 54075-09-1
    • Benzeneacetaldehyde, alpha-ethylidene-, (alphaE)-
    • FEMA No. 3224, E-
    • AKOS025396900
    • CHEBI:89904
    • EINECS 224-567-0
    • 2-Phenyl-2-butenal,(E)+(Z)
    • alpha-Phenylcrotonaldehyde
    • alpha-Ethylidene-Benzeneacetaldehyde
    • (E)-2-Phenylcrotonaldehyde
    • N8EMO6YRV9
    • E8991Q8HSC
    • 4411-89-6
    • UNII-E8991Q8HSC
    • a-Ethylidene-Benzeneacetaldehyde
    • 2-Phenylacetaldehyde, alpha -ethylidene
    • (2e)-2-phenyl-2-butenal
    • 2-Butenal, 2-phenyl
    • 2-phenylbut-2-enal
    • UNII-N8EMO6YRV9
    • 2-Phenyl-2-butenal, (2E)-
    • 2-Phenyl-2-butenal, (E)+(Z)
    • Q27162088
    • DYAOGZLLMZQVHY-MBXJOHMKSA-N
    • MDL: MFCD00053158
    • Inchi: 1S/C10H10O/c1-2-9(8-11)10-6-4-3-5-7-10/h2-8H,1H3/b9-2-
    • InChI Key: DYAOGZLLMZQVHY-MBXJOHMKSA-N
    • SMILES: O=C/C(=C/C)/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 146.07300
  • Monoisotopic Mass: 146.073
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2
  • Topological Polar Surface Area: 17.1A^2

Experimental Properties

  • Color/Form: Colorless liquid, with a musty \ floral \ honey sweet \ cocoa \ black tea like aroma
  • Density: 1.034 g/mL at 25 °C(lit.)
  • Boiling Point: 177 °C15 mm Hg(lit.)
  • Flash Point: 222 °F
  • Refractive Index: n20/D 1.561(lit.)
  • Water Partition Coefficient: Soluble in oil and ethanol. Insoluble in water.
  • PSA: 17.07000
  • LogP: 2.28880
  • Solubility: Uncertain
  • Sensitiveness: Air Sensitive
  • FEMA: 3224 | 2-PHENYL-2-BUTENAL

2-phenyl-2-butenal Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • TSCA:Yes
  • Risk Phrases:R36/37/38

2-phenyl-2-butenal Customs Data

  • HS CODE:2912299000
  • Customs Data:

    China Customs Code:

    2912299000

    Overview:

    2912299000. Other cyclic aldehydes without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912299000. other cyclic aldehydes without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

2-phenyl-2-butenal Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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4411-89-6 97%(mixtureofcisandtrans)
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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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2-phenyl-2-butenal
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100G
4113.2 2021-05-17
abcr
AB109416-5 g
2-Phenyl-2-butenal, (E)+(Z), 97%; .
4411-89-6 97%
5g
€68.50 2023-04-05
abcr
AB109416-25 g
2-Phenyl-2-butenal, (E)+(Z), 97%; .
4411-89-6 97%
25g
€155.00 2023-04-05
TRC
P229385-1g
2-Phenyl-2-butenal
4411-89-6
1g
$64.00 2023-05-17
TRC
P229385-5g
2-Phenyl-2-butenal
4411-89-6
5g
$155.00 2023-05-17
TRC
P229385-10g
2-Phenyl-2-butenal
4411-89-6
10g
$253.00 2023-05-17

2-phenyl-2-butenal Production Method

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